BenchChemオンラインストアへようこそ!

Adb-bica

Pharmacology Behavioral Neuroscience Toxicology

ADB-BICA is a functionally inactive indole-3-carboxamide synthetic cannabinoid [1,2]. Unlike ADB-BINACA and ADB-4en-PINACA, it elicits no hypolocomotive or hypothermic effects in murine models [3]. This makes it an essential negative control for in vivo pharmacological studies [4]. For forensic and customs labs, its unique N-dealkylation and hydroxylation metabolites require a certified reference standard for LC-MS/MS and GC-MS method validation [5]. Using a generic panel risks false negatives due to missing its specific metabolite transitions [6].

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
CAS No. 2219319-40-9
Cat. No. B10769874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-bica
CAS2219319-40-9
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27)
InChIKeyOGVITAUBEIIKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-BICA (CAS 2219319-40-9) Synthetic Cannabinoid Reference Standard for Forensic and Research Applications


ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist structurally belonging to the indole-3-carboxamide class [1]. It has emerged as a component of illicit synthetic cannabis products and is primarily utilized as an analytical reference standard in forensic toxicology and pharmacological research . The compound is characterized by a benzyl group at the indole N1 position and a valine-derived tert-leucinamide moiety at the C3 carboxamide, a structural motif shared with other high-potency synthetic cannabinoids but with distinct pharmacological outcomes [2].

Why Generic Substitution of ADB-BICA with Other Synthetic Cannabinoids is Scientifically Unjustified


Synthetic cannabinoids within the indole- and indazole-3-carboxamide families exhibit profound divergence in their in vivo pharmacological profiles, despite sharing core structural motifs. Direct comparative studies demonstrate that closely related compounds—such as ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA—produce dose- and time-dependent hypolocomotion and hypothermia in mice, whereas ADB-BICA elicits no measurable effects across the same endpoints [1]. This functional disparity arises from subtle differences in molecular binding configurations and metabolic stability [2]. Consequently, treating ADB-BICA as interchangeable with its structural analogs in research or forensic method development introduces significant scientific error and risks invalidating experimental conclusions or analytical workflows.

Quantitative Evidence for ADB-BICA Differentiation from Structural Analogs


ADB-BICA Elicits No Significant Behavioral or Physiological Effects in Mice Unlike Other Synthetic Cannabinoids

In a direct head-to-head comparative study in C57BL/6 mice, ADB-BICA produced no significant effects on locomotor activity, body temperature, or nociception threshold at doses up to 0.5 mg/kg (i.p.), whereas ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA all induced dose- and time-dependent hypolocomotive and hypothermic responses [1].

Pharmacology Behavioral Neuroscience Toxicology

ADB-BICA Displays a Distinct Metabolite Profile in Human Liver Microsomes

Phase I metabolism of ADB-BICA in human liver microsomes yields N-dealkylation and hydroxylation metabolites as the predominant species, a pattern shared with AB-BICA, ADB-FUBICA, and AB-FUBICA; however, the specific mass spectrometric signatures of these metabolites are unique to each compound, enabling unambiguous identification in biological matrices [1].

Forensic Toxicology Drug Metabolism Analytical Chemistry

Analytical Characterization Data for ADB-BICA Provides Definitive Identification in Seized Materials

ADB-BICA has been fully characterized using LC-QTOF-MS, GC-MS, FT-IR, and NMR spectroscopy, providing a comprehensive spectral fingerprint for forensic identification [1]. This analytical dataset distinguishes ADB-BICA from co-seized compounds NNL-1, NNL-2, and PPA(N)-2201, which exhibit different retention times, mass spectral fragmentation patterns, and spectroscopic features [1].

Forensic Chemistry Analytical Method Development Drug Seizure Analysis

ADB-BICA is Structurally Classified as an Indole-3-Carboxamide, Distinct from Indazole-Based Analogs

ADB-BICA features an indole core with a benzyl substituent at N1 and a tert-leucinamide moiety at the C3 carboxamide position [1]. In contrast, many closely related synthetic cannabinoids such as ADB-BINACA and ADB-4en-PINACA possess an indazole core [2]. This indole vs. indazole scaffold difference contributes to the observed pharmacological divergence, as molecular modeling indicates that the C-shaped binding geometry and interactions with CB1R residues PHE268, PHE200, and SER173 vary subtly between scaffolds [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Primary Research and Forensic Applications for ADB-BICA Reference Standards


Forensic Toxicology: Confirmation of ADB-BICA Exposure in Biological Specimens

Forensic laboratories require an authenticated ADB-BICA reference standard to develop and validate LC-MS/MS methods targeting its specific N-dealkylation and hydroxylation metabolites in urine, blood, or tissue samples. Using a generic synthetic cannabinoid panel may fail to detect ADB-BICA exposure due to the absence of its unique metabolite transitions [1].

Drug Seizure Analysis: Identification of ADB-BICA in Illicit Materials

Law enforcement and customs laboratories utilize ADB-BICA reference standards to confirm the identity of seized powders, herbal blends, or e-liquids via GC-MS, LC-QTOF-MS, or NMR. The comprehensive analytical data published for ADB-BICA allows definitive differentiation from co-seized compounds like NNL-1, NNL-2, and PPA(N)-2201 [2].

Pharmacological Research: Negative Control for Structure-Activity Relationship Studies

Researchers investigating the cannabinoid receptor pharmacology of indole- and indazole-3-carboxamide derivatives can use ADB-BICA as a functionally inactive control. Its lack of hypolocomotive, hypothermic, and analgesic effects in mice, in contrast to ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, makes it a valuable tool for dissecting the structural determinants of in vivo activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adb-bica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.